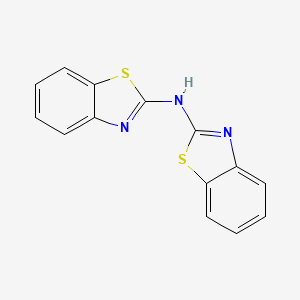

N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

Properties

CAS No. |

34997-17-6 |

|---|---|

Molecular Formula |

C14H9N3S2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C14H9N3S2/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17) |

InChI Key |

BAKKCCVQOIFVKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Conventional Cyclocondensation

The most widely reported method involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or oxidative conditions. For example, Al-Mutairi et al. demonstrated that ultrasonic irradiation of 2-aminothiophenol and benzaldehyde at room temperature for 20 minutes yields 2-phenylbenzothiazole derivatives in 65–83% yields. This solvent-free approach minimizes waste and aligns with green chemistry principles.

Mechanistic Pathway :

Catalytic Enhancements

Nanoparticle catalysts significantly improve reaction efficiency:

- NiO Nanorods : Enable synthesis at 60°C in ethanol with 92% yield.

- Co₃O₄ Nanoflakes : Achieve 95% yield in solvent-free conditions within 5 minutes.

- ZnO-Beta Zeolite : Offers recyclability, maintaining >85% yield over five cycles.

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NiO Nanorods | 60 | Ethanol | 4 | 92 |

| Co₃O₄ Nanoflakes | 25 | Solvent-free | 0.08 | 95 |

| ZnO-Beta Zeolite | 80 | Ethanol | 3 | 85 |

One-Pot Metal-Free Cyclization of Thiourea Precursors

Thiourea Intermediate Formation

Kobayashi et al. developed a metal-free route using 2-iodophenyl isothiocyanate and diamines. The process involves:

- Thiourea Formation : Reaction of 2-iodophenyl isothiocyanate with ethylenediamine in DMF.

- Cyclization : Treatment with triethylamine at 130°C induces intramolecular C–S bond formation, yielding N,N’-bis(benzothiazol-2-yl)ethane-1,2-diamine in 90% yield.

Advantages :

- Avoids toxic transition metals (e.g., Pd or Cu).

- Scalable to gram quantities with minimal purification.

Solvent and Base Optimization

- Solvent : DMF outperforms THF and CH₂Cl₂ due to superior solubility of intermediates.

- Base : Triethylamine (TEA) is critical for deprotonation, whereas weaker bases (e.g., NaHCO₃) reduce yields by 30%.

Coupling Reactions Mediated by EDCl/HOBt

Peptide Coupling Agents

Arora et al. utilized 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to couple benzothiazol-2-amine with carboxylic acid derivatives. Key steps:

- Acid Activation : EDCl converts carboxylic acids to reactive O-acylisourea intermediates.

- Amide Bond Formation : HOBt suppresses racemization, enabling 76–90% yields for N-(benzothiazol-2-yl)benzamides.

Limitations :

- Requires anhydrous conditions and extended reaction times (12–24 hours).

- High catalyst loading (1.5 equiv) increases cost.

Multi-Component Reactions with Thiourea

Thiourea-Mediated Cyclization

Padalkar et al. reported a one-pot synthesis using 2-chloro-N-(benzothiazol-2-yl)acetamide and thiourea. Refluxing in ethanol with K₂CO₃ for 12 hours yields 4-(benzothiazol-2-yl)amino-1,3-thiazole-2-amine (79% yield).

Mechanistic Insight :

- Nucleophilic Substitution : Thiourea displaces chloride, forming a thioether intermediate.

- Cyclization : Base-mediated intramolecular attack generates the thiazole ring.

Table 2: Reaction Conditions for Thiourea-Based Synthesis

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-N-benzothiazol | K₂CO₃ | Ethanol | 80 | 79 |

| 2-Bromo-N-benzothiazol | NaHCO₃ | DMF | 100 | 68 |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 2-aminothiophenol and aldehydes in a mortar-pestle with acetic acid achieves 85–92% yields within 15 minutes. This method eliminates solvent waste and reduces energy consumption.

Oxidative Cyclodesulfurization

Elemental sulfur (S₈) in DMSO acts as both oxidant and sulfur source. For example, heating 2-naphthylamine and benzylamine with S₈ in DMSO at 140°C under N₂ affords 2-phenylbenzothiazole in 90% yield.

Key Advantages :

- DMSO serves as a green oxidant, avoiding hazardous reagents like H₂O₂.

- One-pot protocol reduces purification steps.

Purification and Characterization

Recrystallization Techniques

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: H₂O₂ in ethanol at room temperature.

Reduction: NaBH₄ in methanol under reflux conditions.

Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacterial and fungal pathogens. For instance, a study demonstrated that benzothiazole derivatives possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis strains, highlighting their potential as therapeutic agents in treating tuberculosis .

1.2 Anticancer Properties

The anticancer potential of benzothiazole derivatives has been documented in various studies. These compounds have been shown to inhibit cancer cell proliferation in vitro and in vivo. Notably, derivatives have demonstrated efficacy against several cancer types by inducing apoptosis and inhibiting tumor growth . The structural characteristics of these compounds contribute to their biological activity through interactions with cellular targets.

1.3 Anti-inflammatory and Analgesic Effects

Benzothiazole derivatives also exhibit anti-inflammatory and analgesic properties. Research has shown that these compounds can modulate inflammatory pathways, providing a basis for their use in developing new anti-inflammatory drugs .

Material Science Applications

2.1 Optical Materials

this compound has been explored for its optical properties. Studies indicate that this compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its favorable photophysical characteristics . The ability to form stable complexes with metal ions further enhances its utility in material science.

2.2 Ligands for Metal Extraction

The compound has shown promise as a ligand for metal extraction processes. Its ability to form stable complexes with transition metals makes it suitable for applications in environmental remediation and recovery of valuable metals from waste streams .

Synthesis and Characterization

The synthesis of this compound involves various methods such as condensation reactions and hybridization techniques. Recent advances in synthetic strategies have led to improved yields and purities of the compound . Characterization techniques like NMR spectroscopy and X-ray crystallography are employed to elucidate the structural features of synthesized derivatives.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Awasthi et al., 2009 | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria and fungi. |

| Johnson et al., 2009 | Anticancer Properties | Showed inhibition of cell proliferation in breast cancer cell lines. |

| Caroti et al., 1989 | Anti-inflammatory Effects | Indicated modulation of inflammatory markers in animal models. |

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related benzothiazol-2-amine derivatives is summarized below:

Key Observations :

- Conversely, electron-donating groups (e.g., methoxy in ) improve solubility in polar solvents.

- Conjugation: The bis-benzothiazole structure in the target compound allows extended π-conjugation, which may enhance UV absorption properties compared to mono-benzothiazole derivatives .

Analytical Characterization

- Spectroscopy : Most compounds are characterized via ¹H/¹³C NMR, IR, and MS (e.g., ). The target compound would require similar methods, with X-ray crystallography (as in ) to confirm planar geometry.

- Chromatography : HPLC and TLC data (e.g., Rf = 0.74 for ) provide purity benchmarks for comparative quality control.

Biological Activity

N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with various amines. The characterization of these compounds is performed using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- X-ray Crystallography : To determine the molecular structure.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. In a study by Desmukh et al., various substituted benzothiazole compounds were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed significant antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 3c | Strong | Moderate |

| 3h | Very Strong | Strong |

| This compound | Moderate | Moderate |

Anticancer Potential

Benzothiazole derivatives have also been investigated for their anticancer properties. A series of studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .

In particular, compounds like N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine have been noted for their ability to inhibit tumor growth in vitro and in vivo models .

Case Studies

Several case studies provide insights into the biological activities of benzothiazole derivatives:

- Anticonvulsant Activity : A study evaluated a series of 1,3-benzothiazol-2-yl benzamides for anticonvulsant properties. The results indicated that these compounds effectively decreased seizure activity without significant neurotoxicity .

- CNS Depressant Effects : Another investigation focused on the neuropharmacological effects of benzothiazole derivatives. The findings suggested that some derivatives exhibited CNS depressant properties while maintaining a favorable safety profile .

Q & A

Q. What are the common synthetic methodologies for preparing N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine and related derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions of thiourea precursors or coupling reactions with halogenated intermediates. For example:

- I₂-mediated oxidative cyclodesulfurization is an eco-friendly method for benzothiazole derivatives, avoiding toxic reagents like HgO or hypervalent iodine(III) compounds. Reaction conditions (e.g., CHCl₃, reflux for 6 h) and yields (~22%) are critical to optimize .

- Multi-component reactions (e.g., aryl glyoxal, aryl amine, and 2-aminobenzothiazole) under catalyst-free conditions in ethanol can yield substituted benzothiazoles. Electronic effects of substituents (electron-withdrawing vs. donating groups) dictate product selectivity .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography (using SHELX software) resolves hydrogen-bonded dimers and intermolecular interactions (e.g., S⋯S contacts at 3.622 Å) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 7.01–8.2 ppm (aryl protons) and δ 3.76 ppm (methoxy groups) confirm substitution patterns .

- IR : Bands at 1668 cm⁻¹ (C=O) and 3178 cm⁻¹ (N–H) validate functional groups .

- Mass spectrometry : High-resolution LC-ESI-ITFT data (e.g., m/z 466 for derivatives) ensures molecular weight confirmation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in benzothiazole synthesis?

Methodological Answer:

- Electron-withdrawing groups (EWGs) on aryl glyoxals (e.g., –NO₂) favor nucleophilic attack at the carbonyl carbon, leading to imidazo[2,1-b]thiazoles.

- Electron-donating groups (EDGs) promote alternative pathways, such as oxybis(ethanone) formation. For example, para-methoxy substituents reduce electrophilicity, requiring harsher conditions (e.g., prolonged reflux) .

- Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data interpretation for benzothiazole derivatives?

Methodological Answer:

- Twinning analysis : SHELXL refinement accounts for pseudo-symmetry in triclinic systems (space group P1) .

- Hydrogen bonding networks : Intermolecular N–H⋯N (2.8–3.1 Å) and C–H⋯O (2.5 Å) interactions stabilize crystal packing. Discrepancies in bond angles (e.g., N–C–C–C dihedral angles −100.3° vs. −96.5°) may arise from conformational flexibility .

Q. How are benzothiazole derivatives evaluated for biological activity in neurodegenerative disease research?

Methodological Answer:

- Gamma-secretase modulation : Compounds like N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl] derivatives are assayed via:

- Structure-activity relationship (SAR) : Substituents at the 6-position (e.g., Cl, F) enhance blood-brain barrier permeability .

Q. What computational tools predict intermolecular interactions in benzothiazole-based crystal structures?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies S⋯S (8.5% contribution) and C–H⋯π interactions (12%) in crystal packing .

- Mercury CSD : Visualizes π-stacking distances (3.7–4.2 Å) and validates SHELX-refined coordinates against the Cambridge Structural Database .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.